Sodium2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate
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Overview
Description
Sodium2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate typically involves the reaction of 3-tert-butyl-1,2,4-thiadiazole with sodium acetate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Sodium2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Sodium2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Thiadiazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Sodium2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate involves its interaction with molecular targets and pathways in biological systems. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The presence of the tert-butyl group and sodium acetate moiety can influence the compound’s solubility, stability, and bioavailability, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar chemical properties and reactivity.
Indole Derivatives: Indole compounds also contain nitrogen heterocycles and have diverse biological activities.
Thiazole Derivatives: Thiazoles are another class of sulfur-containing heterocycles with various applications in chemistry and biology.
Uniqueness
The combination of these functional groups with the thiadiazole ring enhances the compound’s versatility and usefulness in scientific research and industrial applications .
Properties
Molecular Formula |
C8H11N2NaO2S |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
sodium;2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate |
InChI |
InChI=1S/C8H12N2O2S.Na/c1-8(2,3)7-9-5(13-10-7)4-6(11)12;/h4H2,1-3H3,(H,11,12);/q;+1/p-1 |
InChI Key |
GFFRHBFXXPRDDM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=NSC(=N1)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
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